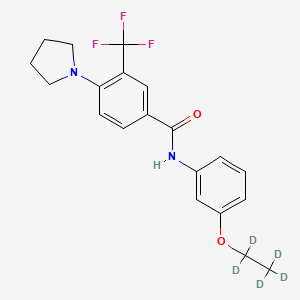

EPPTB-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H21F3N2O2 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-[3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26)/i1D3,2D2 |

InChI Key |

KLFVWQCQUXXLOU-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Epptb Epptb D5

Development of Precursor Synthesis Strategies for EPPTB Backbone

The synthesis of the EPPTB backbone, N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide, is a multi-step process that involves the formation of an amide bond between two key precursors. A common synthetic approach involves the coupling of a substituted benzoic acid (or its more reactive acid chloride derivative) with a substituted aniline.

A plausible synthetic route for the EPPTB backbone begins with commercially available starting materials. The synthesis of the trifluoromethyl- and pyrrolidinyl-substituted benzoic acid component can be achieved through aromatic substitution reactions. The second precursor, 3-ethoxyaniline (B147397), is also a readily available reagent. The final step in forming the EPPTB backbone is the coupling of these two precursors. This is typically achieved by converting the benzoic acid to a more reactive species, such as an acid chloride, which then readily reacts with the amine group of 3-ethoxyaniline to form the stable amide bond of the final EPPTB molecule.

| Step | Reaction | Reagents and Conditions |

| 1 | Synthesis of the Benzoic Acid Precursor | A multi-step synthesis starting from a substituted benzene (B151609) ring to introduce the trifluoromethyl and pyrrolidine (B122466) groups. |

| 2 | Amide Bond Formation | Coupling of the benzoic acid precursor (often as an acid chloride) with 3-ethoxyaniline. |

| 3 | Purification | The final EPPTB product is purified using standard techniques like column chromatography or recrystallization. |

Optimization of Reaction Conditions for Isotopic Incorporation Efficiency

Maximizing the incorporation of deuterium (B1214612) into the target molecule is a key goal in the synthesis of isotopically labeled standards. When using a deuterated precursor, the efficiency of isotopic incorporation is primarily dependent on the purity of that precursor. Therefore, careful synthesis and purification of the deuterated starting material are essential.

In cases where hydrogen-deuterium exchange reactions are used, the reaction conditions must be carefully optimized. nih.gov Factors that can influence the efficiency of deuterium incorporation include:

Catalyst: The choice of catalyst and its concentration can significantly impact the rate and extent of deuteration.

Deuterium Source: The isotopic enrichment of the deuterium source (e.g., D₂O, D₂ gas) should be as high as possible.

Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the level of deuteration, but may also lead to side reactions or degradation of the product.

Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.

A systematic approach, such as a design of experiments (DoE), can be used to identify the optimal combination of these factors to achieve the desired level of isotopic incorporation with good chemical yield.

Scalability Considerations for Research-Grade Synthesis

The synthesis of research-grade EPPTB-d5, even on a small scale (milligrams to grams), requires careful planning to ensure the process is efficient and cost-effective. researchgate.net A key consideration is the cost and availability of deuterated starting materials. Deuterated reagents are often significantly more expensive than their non-deuterated counterparts.

When scaling up the synthesis, several challenges may arise:

Reaction Kinetics: Reactions that work well on a small scale may behave differently in larger reaction vessels due to changes in heat and mass transfer.

Purification: Purification methods may need to be adapted for larger quantities. For example, a larger chromatography column or multiple HPLC runs may be necessary.

Safety: The safety protocols must be reviewed and adapted for handling larger quantities of reagents and solvents.

A thorough understanding of the reaction mechanism and potential side reactions is crucial for successfully scaling up the synthesis of EPPTB-d5.

Quality Control Measures in the Synthesis of Deuterated Standards

Rigorous quality control is essential to ensure that the synthesized EPPTB-d5 is suitable for use as an internal standard. aphl.org A comprehensive set of analytical tests is performed to confirm the identity, purity, and isotopic enrichment of the final product.

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | To confirm the molecular weight of EPPTB-d5 and determine the isotopic distribution (the percentage of molecules with d0, d1, d2, d3, d4, and d5). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the chemical structure and assess chemical purity. The absence or reduction of signals at specific positions confirms deuteration. ²H NMR can be used to directly observe the deuterium atoms and confirm their location in the molecule. ¹³C NMR provides further confirmation of the carbon skeleton. |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the compound by separating it from any impurities. A purity of >98% is typically required for internal standards. |

| Elemental Analysis | To confirm the elemental composition (C, H, N, F) of the compound. |

By combining the results from these analytical techniques, a comprehensive certificate of analysis can be generated that provides a high level of confidence in the quality of the deuterated standard.

Advanced Analytical Methodologies Employing Epptb D5

Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled internal standards (SIL-IS), such as EPPTB-d5, are integral to quantitative bioanalysis using mass spectrometry. chromatographyonline.combebac.atthermofisher.comnih.gov The principle behind their effectiveness lies in their near-identical chemical and physical properties to the analyte of interest (EPPTB in this case), with the key difference being the isotopic composition. chromatographyonline.comwikipedia.org This allows the SIL-IS to behave similarly to the analyte throughout the sample preparation and analysis process, compensating for potential variations and matrix effects that can influence the accuracy of quantification. chromatographyonline.comwikipedia.orgptb.de

Principles of Isotope Dilution Mass Spectrometry for EPPTB Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that leverages stable isotope-labeled standards. wikipedia.orgptb.deosti.gov In the context of EPPTB quantification, a precisely known amount of EPPTB-d5 is added to the sample matrix containing the unknown quantity of EPPTB. wikipedia.orgosti.gov This mixture is then processed, and the ratio of EPPTB to EPPTB-d5 is measured using a mass spectrometer. wikipedia.orgosti.gov Since the EPPTB-d5 is assumed to undergo the same losses or transformations as the native EPPTB during sample preparation and analysis, the measured isotopic ratio can be used to accurately calculate the original concentration of EPPTB in the sample, even in complex matrices. wikipedia.orgptb.de This method is considered to have high metrological standing. wikipedia.org

Application in LC-MS/MS Method Development for EPPTB and its Metabolites in Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantification of analytes in biological matrices due to its sensitivity and selectivity. chromatographyonline.comthermofisher.comresearchgate.netnih.govturkjps.org EPPTB-d5 is frequently employed as an internal standard in the development and validation of LC-MS/MS methods for the quantification of EPPTB and its metabolites in various research matrices. chromatographyonline.comthermofisher.comwordpress.com The use of a stable isotope-labeled internal standard like EPPTB-d5 is highly recommended in LC-MS/MS applications for quantitative bioanalysis. nih.gov

Chromatographic Separation Strategy Development

Effective chromatographic separation is a critical step in LC-MS/MS method development to resolve the analyte (EPPTB), its metabolites, and the internal standard (EPPTB-d5) from the sample matrix and from each other. nih.govnih.govmdpi.com The goal is to achieve adequate peak shape and separation to minimize isobaric interferences and matrix effects that could impact ionization and detection in the mass spectrometer. chromatographyonline.com The chromatographic strategy involves selecting appropriate stationary phases (e.g., reversed-phase columns), mobile phases, and gradient or isocratic elution profiles. nih.govfrontiersin.org The co-elution of the analyte and its stable isotope-labeled internal standard is generally desired to ensure they experience similar matrix effects, which are then compensated for by the internal standard. chromatographyonline.com

Mass Spectrometric Detection Parameter Optimization (e.g., MRM transitions)

Tandem mass spectrometry, particularly operating in Multiple Reaction Monitoring (MRM) mode, is commonly used for the detection and quantification of analytes in complex matrices. slc6a1connect.orgproteomics.com.aunih.govpubpub.org Optimization of mass spectrometric parameters involves selecting the precursor ions and specific product ions (transitions) for both the analyte (EPPTB/metabolites) and the internal standard (EPPTB-d5). proteomics.com.aunih.govpubpub.org This process, known as MRM transition optimization, is crucial for achieving high sensitivity and selectivity. proteomics.com.aunih.gov Collision energies and other parameters are fine-tuned to maximize the signal intensity of the chosen transitions while minimizing interference from the matrix. slc6a1connect.orgproteomics.com.aupubpub.org Since EPPTB and EPPTB-d5 have very similar fragmentation patterns, the optimized MRM transitions for EPPTB can often be readily adapted for EPPTB-d5, typically involving a mass shift corresponding to the number of deuterium (B1214612) atoms. chromatographyonline.comresearchgate.net

Application in Mechanistic Studies for Tracing Molecular Fate in Experimental Systems

Deuterated compounds like EPPTB-d5 are invaluable tools in mechanistic studies aimed at tracing the molecular fate of their non-deuterated counterparts in experimental systems. By introducing EPPTB-d5 alongside or instead of EPPTB, researchers can utilize mass spectrometry to differentiate the administered compound (EPPTB-d5) from endogenous substances or metabolites. The mass difference introduced by the deuterium atoms allows for the selective detection and quantification of EPPTB-d5 and its deuterated metabolites.

This approach facilitates the investigation of various aspects of molecular fate, including absorption, distribution, metabolism, and excretion (ADME) in biological systems. For instance, by tracking the levels of EPPTB-d5 in different tissues or biological fluids over time, researchers can gain insights into its distribution patterns. Similarly, identifying deuterated metabolites allows for the elucidation of metabolic pathways. This "molecular fate-mapping" using isotopically labeled compounds is a standard technique in pharmacological and biological research to understand how a compound is processed by an organism or system. nih.govnews-medical.netbiorxiv.org Although the searches did not yield specific studies on EPPTB-d5's application in this context, the principle applies directly to its potential use in tracing the fate of EPPTB.

Evaluation of Analytical Method Performance Characteristics in Research Contexts

The use of EPPTB-d5 as an internal standard is critical for evaluating and ensuring the performance characteristics of analytical methods used to quantify EPPTB in research samples. Analytical method validation is a fundamental process that confirms an analytical procedure is suitable for its intended use, ensuring the quality, reliability, and consistency of results. pharmastate.academyglobalresearchonline.net Key performance characteristics evaluated include precision, accuracy, sensitivity, detection limits, and the impact of matrix effects. pharmastate.academyglobalresearchonline.netelementlabsolutions.com

Precision and Accuracy Assessment in Quantitative Research

Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. pharmastate.academyglobalresearchonline.netelementlabsolutions.com Accuracy expresses the closeness of agreement between the value found and the value that is accepted as a conventional true value or an accepted reference value. pharmastate.academyglobalresearchonline.netelementlabsolutions.comeuropa.eu

When EPPTB-d5 is used as an internal standard, it is added to samples at a known concentration before sample processing and analysis. Assuming the internal standard behaves similarly to the analyte (EPPTB) during sample preparation and analysis, it can account for variations that might affect the analyte's recovery and signal intensity. By measuring the ratio of the analyte signal to the internal standard signal, variations in sample handling, injection volume, and instrument response can be normalized, thereby improving the precision and accuracy of the quantitative method.

Accuracy is typically assessed by analyzing samples spiked with known amounts of the analyte (EPPTB) and the internal standard (EPPTB-d5) and calculating the percentage of recovery. pharmastate.academyglobalresearchonline.neteuropa.eu Precision is evaluated by analyzing replicate samples and determining the variability of the results, often expressed as relative standard deviation (RSD). globalresearchonline.netresearchgate.net

Sensitivity and Detection Limit Determinations in Complex Biological Matrices

Sensitivity refers to the ability of a method to detect and quantify the analyte at low concentrations. elementlabsolutions.com The detection limit (LOD) is the lowest concentration of the analyte that can be reliably detected, while the quantitation limit (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. pharmastate.academyglobalresearchonline.net

In complex biological matrices such as plasma, urine, or tissue homogenates, components in the matrix can interfere with the ionization and detection of the analyte, affecting sensitivity. nih.govmdpi.com The use of a deuterated internal standard like EPPTB-d5 helps to assess and mitigate these matrix effects. By observing the signal response of the internal standard in the matrix compared to a neat solution, researchers can evaluate the extent of signal suppression or enhancement caused by the matrix. mdpi.com

While specific data for EPPTB-d5 were not found, studies on other compounds in biological matrices illustrate the importance of internal standards. For example, in the determination of ractopamine (B1197949) and salbutamol (B1663637) in pig hair by LC-MS/MS, the use of deuterated internal standards (ractopamine-d5 or salbutamol-d6) was employed for quantitative analysis, contributing to the determination of detection limits in this complex matrix. researchgate.net

Matrix Effect Evaluation and Compensation Strategies

Matrix effect is the combined influence of all components of the sample other than the analyte on the analytical signal. elementlabsolutions.comresearchgate.net In mass spectrometry, matrix effects often manifest as ion suppression or enhancement, leading to inaccurate quantification if not addressed. nih.govmdpi.comnih.gov

EPPTB-d5 serves as a crucial tool for evaluating matrix effects. By comparing the analytical response of EPPTB-d5 in a matrix sample extract to its response in a neat solution at the same concentration, the extent of matrix effect can be quantitatively assessed. mdpi.com A matrix effect can be calculated as the ratio of the peak area of the internal standard in the matrix extract to the peak area of the internal standard in a neat solution, multiplied by 100%.

Several strategies can be employed to compensate for matrix effects, and the use of a stable isotope-labeled internal standard like EPPTB-d5 is one of the most effective. mdpi.comnih.gov Because EPPTB-d5 is chemically and physically similar to EPPTB, it is expected to behave in a similar manner during sample preparation and analysis, including experiencing similar matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, the method inherently compensates for proportional changes in ionization efficiency caused by the matrix. Other compensation strategies include matrix-matched calibration, standard addition, and sample preparation techniques aimed at removing interfering substances. mdpi.comresearchgate.net

Table 1: Summary of Analytical Method Performance Characteristics and Role of EPPTB-d5

| Characteristic | Description | Role of EPPTB-d5 as Internal Standard |

| Precision | Reproducibility of measurements. | Normalizes variations in sample processing and instrument response. |

| Accuracy | Closeness of measured value to true value. | Corrects for analyte loss during sample preparation and matrix effects. |

| Sensitivity | Ability to detect low concentrations. | Helps assess the impact of matrix on signal and improve reliability at low levels. |

| Detection Limit | Lowest detectable concentration. | Aids in reliable determination of LOD/LOQ in complex matrices. |

| Matrix Effect | Influence of non-analyte components on signal. | Allows for quantitative assessment and compensation of ion suppression/enhancement. |

Table 2: Example Data Illustrating Matrix Effect Assessment (Hypothetical)

| Sample Type | EPPTB-d5 Peak Area | EPPTB-d5 Concentration (Known) | Normalized Response (Peak Area / Concentration) | Matrix Effect (%)* |

| Neat Solution | 150,000 | 100 ng/mL | 1500 | 100% (Reference) |

| Plasma Extract | 120,000 | 100 ng/mL | 1200 | (1200 / 1500) * 100% = 80% |

| Urine Extract | 180,000 | 100 ng/mL | 1800 | (1800 / 1500) * 100% = 120% |

*Matrix Effect (%) = (Normalized Response in Matrix / Normalized Response in Neat Solution) * 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Pharmacological and Mechanistic Research Applications of Epptb and Its Deuterated Analogue

Investigation of TAAR1 Receptor Signaling Pathways in Research Models

Research utilizing EPPTB has been instrumental in dissecting the signaling pathways downstream of the TAAR1 receptor in various research models. TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines and other ligands. wikipedia.orgnih.gov

Modulation of cAMP Production and G-protein Coupled Receptor (GPCR) Signaling

TAAR1 is known to couple to Gαs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels upon activation. frontiersin.orgzhanggroup.org Studies with EPPTB have investigated its effects on this signaling cascade. EPPTB has been shown to potently antagonize cAMP production induced by TAAR1 agonists in cell-based assays. For instance, in HEK293 cells stably transfected with mouse TAAR1, EPPTB inhibited β-phenylethylamine-induced cAMP production with an IC₅₀ value of 27.5 ± 9.4 nM. wikipedia.orgnih.gov This indicates its effectiveness in blocking agonist-mediated TAAR1 activation.

Furthermore, research suggests that TAAR1 signaling can also involve other pathways, such as β-arrestin2, potentially through interactions with other receptors like the dopamine (B1211576) D2 receptor. zhanggroup.org EPPTB's influence on these broader GPCR signaling networks provides a tool for understanding the complexity of TAAR1's role.

| Compound | Species | TAAR1 IC₅₀ (cAMP production) |

|---|---|---|

| EPPTB | Mouse | 27.5 ± 9.4 nM |

| EPPTB | Rat | 4539 ± 2051 nM |

| EPPTB | Human | 7487 ± 2109 nM |

Note: Data primarily reflects the activity of EPPTB as reported in the literature.

Analysis of Ion Channel Modulation in Neuronal Systems

Studies using EPPTB have demonstrated that TAAR1 activation modulates ion channel activity in neuronal systems, particularly inwardly rectifying potassium (Kir3) channels. TAAR1 activation leads to an outward potassium current, which hyperpolarizes the cell membrane and reduces neuronal firing. wikipedia.orgnih.gov

EPPTB has been shown to block this TAAR1-mediated activation of inwardly rectifying K⁺ currents. wikipedia.orgpsilosybiini.info In experiments with dopamine neurons in the ventral tegmental area (VTA), application of a TAAR1 agonist induced an outward current that was inhibited by EPPTB. wikipedia.org This effect of EPPTB suggests it prevents the opening or promotes the closure of these potassium channels that are tonically activated by TAAR1 signaling. wikipedia.org The EPPTB-induced inward current observed in these studies supports the notion of closure of tonically activated K⁺ channels. wikipedia.org Importantly, these effects of EPPTB were absent in TAAR1 knockout mice, confirming their dependence on TAAR1. wikipedia.org

Characterization of TAAR1 Constitutive Activity and Inverse Agonism

Research with EPPTB has provided evidence suggesting that TAAR1 exhibits constitutive activity, meaning it can signal even in the absence of an activating ligand. wikipedia.orgfrontiersin.orgpsilosybiini.info EPPTB has been characterized as an inverse agonist, as it not only blocks agonist-induced activity but also reduces the basal activity of TAAR1 below constitutive levels. wikipedia.orgfrontiersin.orgpsilosybiini.info

In HEK293 cells, EPPTB reduced TAAR1-stimulated cAMP production below basal levels, with a reduction of -12.3 ± 4.7%. wikipedia.orgnih.gov In the absence of a TAAR1 agonist, EPPTB dose-dependently reduced cAMP levels with an IC₅₀ of 19 ± 12 nM. wikipedia.org This reduction in basal cAMP levels further supports EPPTB's classification as an inverse agonist. wikipedia.orgpsilosybiini.info This property of EPPTB is crucial for studying the physiological relevance of TAAR1's constitutive activity in various neuronal circuits.

Elucidation of TAAR1 Role in Dopaminergic System Regulation

EPPTB has been a valuable tool in understanding the regulatory role of TAAR1 within the dopaminergic system, particularly in areas like the ventral tegmental area (VTA) and nucleus accumbens. wikipedia.orgfrontiersin.org

Influence on Dopaminergic Neuron Firing Frequency

Studies have shown that TAAR1 activation typically reduces the firing frequency of dopaminergic neurons in the VTA. wikipedia.orgfrontiersin.org EPPTB, as a TAAR1 antagonist/inverse agonist, has been shown to prevent this reduction in firing frequency induced by TAAR1 agonists like p-tyramine. wikipedia.orgfrontiersin.org

Furthermore, when applied alone, EPPTB has been observed to increase the spontaneous firing frequency of dopaminergic neurons in VTA slices. wikipedia.orgnih.govfrontiersin.org This effect is consistent with the idea that TAAR1 exerts a tonic inhibitory influence on these neurons, and blocking this activity with EPPTB leads to disinhibition and increased firing. wikipedia.org This increase in firing frequency by EPPTB was absent in TAAR1 knockout mice, reinforcing that the effect is mediated specifically through TAAR1. wikipedia.orgnih.gov

| Treatment in VTA Slices (WT Mice) | Effect on DA Neuron Firing Frequency | Citation |

|---|---|---|

| Control | 2.1 ± 0.8 Hz | nih.gov |

| p-tyramine (10 µM) | 0.5 ± 0.1 Hz | nih.gov |

| p-tyramine (10 µM) + EPPTB (10 nM) | 15.1 ± 1.0 Hz | nih.gov |

| EPPTB (10 nM) alone | 15.1 ± 1.0 Hz | nih.gov |

Note: Data presented is representative of findings regarding EPPTB's effects on dopamine neuron firing.

Interplay with Dopamine Transporter Operation and Neurotransmitter Release Mechanisms

TAAR1 has been implicated in modulating the function of the dopamine transporter (DAT) and influencing neurotransmitter release. In vitro studies have indicated a reciprocal regulation between TAAR1 and DAT.

Research using EPPTB has explored its impact on dopamine release. While EPPTB at certain concentrations (0.01 to 1.0 µmol/L) did not affect resting or electrical stimulation-induced dopamine release in rat striatum slices, suggesting a lack of effect on agonist-independent constitutive activity in this context, it did suspend the stimulatory effect of certain compounds, like (-)BPAP, on electrical stimulation-induced dopamine release. This suggests that EPPTB can interfere with TAAR1-mediated modulation of evoked dopamine release.

Furthermore, TAAR1 activation has been proposed to lead to an increased release of newly synthesized dopamine, which can then activate dopamine D2 autoreceptors, resulting in a feedback inhibition of dopaminergic neuronal activity. EPPTB, by blocking TAAR1, could potentially influence this feedback loop. Studies have also reported that TAAR1 antagonists, including EPPTB, can increase the potency of dopamine at D2 receptors and prevent D2 receptor desensitization, highlighting a functional interaction between TAAR1 and D2 receptors in regulating dopaminergic signaling. wikipedia.orgfrontiersin.org

Impact on Autoreceptor-Mediated Feedback Inhibition in Preclinical Models

Research indicates that TAAR1 plays a key role in regulating processes within dopaminergic axon terminals, including the modulation of autoreceptor-mediated feedback inhibition. wikipedia.orgmedchemexpress.combldpharm.com Activation of TAAR1 signaling has been shown to increase the release of newly synthesized dopamine, which subsequently leads to the activation of the dopamine D2 autoreceptor-mediated presynaptic feedback mechanism, thereby inhibiting dopaminergic neuronal activity. medchemexpress.comnih.gov

EPPTB, acting as a TAAR1 antagonist or inverse agonist, has been instrumental in probing these regulatory mechanisms in preclinical models. Studies using EPPTB have demonstrated that it can enhance the potency of dopamine at D2 receptors and reduce their desensitization in slices of the ventral tegmental area (VTA), an effect also observed in TAAR1 knockout mice. wikipedia.orgwikipedia.org This suggests that TAAR1 activity influences the sensitivity and function of D2 autoreceptors. Furthermore, EPPTB has been shown to suspend the stimulatory effects of certain compounds, such as (-)BPAP and selegiline, on electrically stimulated dopamine release in the striatum. wikipedia.orgmedchemexpress.combldpharm.comresearchgate.net These findings imply that TAAR1 is involved in mediating these effects and highlight a potential link between TAAR1 activation and the regulation of dopaminergic feedback inhibition.

Studies on TAAR1-Mediated Regulation of Intracellular Calcium Dynamics

Activation of TAAR1 has been linked to the mobilization of intracellular calcium, acting as a key second messenger in its signaling cascade. flybase.orgwikipedia.org In experimental systems where TAAR1 is co-expressed with Gq-Gα16 signaling proteins, TAAR1 activation was found to be coupled to the increase in intracellular calcium levels. flybase.org More specifically, in insulin-secreting beta-cells, TAAR1 activation triggers calcium influx and release from internal stores through a cAMP-mediated pathway. fishersci.cawikipedia.orgctdbase.org

Effects on Calcium Oscillations in Beta-Cell Models

Trace amines function as crucial autocrine signaling molecules that maintain and regulate oscillations of intracellular Ca2+ concentration ([Ca2+]i oscillations) in beta-cells, mediated via TAAR1. wikipedia.orgwikipedia.orgnih.govnih.gov Changes in the levels of endogenous trace amines directly impact these [Ca2+]i oscillations. wikipedia.orgnih.gov Research utilizing selective TAAR1 ligands has shown that agonists increase [Ca2+]i oscillations, while selective antagonists, including EPPTB, reduce spontaneous [Ca2+]i oscillations in beta-cell models such as MIN6 cells and mouse primary beta-cells. wikipedia.orgwikipedia.orgnih.gov The suppression of amphetamine-induced [Ca2+]i oscillations in MIN6 cells by EPPTB further confirms the involvement of TAAR1 in these calcium dynamics. wikipedia.org

Investigation of Insulin (B600854) Secretion Mechanisms Related to TAAR1 Activity

TAAR1 is expressed in pancreatic beta-cells and plays a regulatory role in insulin secretion. wikipedia.orgfishersci.cactdbase.orgwikipedia.orgnih.govnih.govguidetopharmacology.org Studies have demonstrated that TAAR1 agonists can stimulate or potentiate glucose-stimulated insulin secretion (GSIS). wikipedia.orgfishersci.cactdbase.orgwikipedia.orgnih.govguidetopharmacology.org Conversely, EPPTB, as a TAAR1 antagonist, has been shown to significantly reduce spontaneous insulin secretion from beta-cells. wikipedia.orgnih.govidrblab.net EPPTB also inhibited the potentiation of GSIS induced by TAAR1 agonists such as T1AM and β-PEA, underscoring the critical role of TAAR1 in this process. fishersci.cawikipedia.org Mechanistically, the TAAR1-mediated potentiation of GSIS is dependent on adenylyl cyclase-cAMP signaling pathways, requiring the activity of protein kinase A (PKA) and exchange protein activated by cAMP (Epac). fishersci.ca The activation of TAAR1 also triggers calcium flux from internal stores and influx from extracellular sources, which is essential for downstream signaling cascades, including the MAPK pathway, and contributes to increased cellular proliferation. fishersci.cawikipedia.orgctdbase.org

Comparative Pharmacological Profiling Across Species-Specific TAAR1 Receptors

Significant species differences exist in the pharmacological profiles of ligands interacting with TAAR1, affecting their binding affinities, functional potencies, and efficacies. wikipedia.orgwikipedia.orgdigibib.netguidetopharmacology.org These differences are partly attributed to the relatively low sequence homology among human, rat, and mouse TAAR1 orthologues. digibib.net

Receptor Binding Affinity and Functional Potency Differences

EPPTB exhibits potent and selective antagonist or inverse agonist activity at the mouse TAAR1 (mTAAR1). wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgdigibib.netfishersci.cawikipedia.orgctdbase.org However, its affinity and potency are considerably lower at rat TAAR1 (rTAAR1) and human TAAR1 (hTAAR1). wikipedia.orgflybase.orgwikipedia.orgwikipedia.orgdigibib.netfishersci.cawikipedia.orgctdbase.org

The binding affinity (Ki) of EPPTB for mTAAR1 is approximately 0.9 nM. wikipedia.orgflybase.orgwikipedia.orgwikipedia.orgdigibib.net For rTAAR1, the Ki is in the range of 942 nM to 1 μM, while for hTAAR1, it is reported as > 5 μM. wikipedia.orgflybase.orgwikipedia.orgwikipedia.orgdigibib.net

In terms of functional potency (IC50), EPPTB shows an IC50 of around 27.5 nM for inhibiting mTAAR1 activity. wikipedia.orgdigibib.netfishersci.cawikipedia.org The IC50 values for rTAAR1 and hTAAR1 are substantially higher, approximately 4539 nM (4.5 μM) and 7487 nM (7.5 μM), respectively. wikipedia.orgwikipedia.orgdigibib.netfishersci.cawikipedia.org

These data highlight that EPPTB is significantly more potent at mTAAR1 compared to both rTAAR1 and hTAAR1, with differences in potency spanning from approximately 10^3-fold to over 5500-fold, depending on the specific assay and comparison. wikipedia.orgwikipedia.orgdigibib.net Structural differences in the binding sites and specific residues within the TAAR1 receptor across species are thought to contribute to these observed differences in EPPTB affinity. ctdbase.org

| Species | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

| Mouse | 0.9 - 4 wikipedia.orgflybase.orgwikipedia.orgwikipedia.orgdigibib.net | 27.5 wikipedia.orgdigibib.netfishersci.cawikipedia.org |

| Rat | 942 - 1000 wikipedia.orgflybase.orgwikipedia.org | 4539 - 4500 wikipedia.orgwikipedia.orgdigibib.netfishersci.cawikipedia.org |

| Human | > 5000 wikipedia.orgflybase.orgwikipedia.orgwikipedia.orgdigibib.net | 7487 - 7500 wikipedia.orgwikipedia.orgdigibib.netfishersci.cawikipedia.org |

Note: Values are approximate and may vary slightly depending on the specific study and assay conditions.

Implications for Translational Research Models

The considerable species-specific differences in the activity of EPPTB at TAAR1 present challenges for its use in research, particularly concerning the translation of findings from preclinical rodent models to humans. wikipedia.orgdigibib.net Compounds that are potent at hTAAR1 often show significantly lower potency at rodent TAAR1, and vice versa. digibib.net This disparity complicates the study of the therapeutic potential of TAAR1-targeting compounds in commonly used rodent disease models. The limited availability of species-specific TAAR1-selective reagents, especially antagonists, has been identified as a constraint in advancing TAAR1 research. wikipedia.org Furthermore, the pharmacokinetic properties of EPPTB, including its high clearance, also restrict its utility in in vivo studies, even in mouse models. wikipedia.orgdigibib.netnih.gov These factors underscore the ongoing need for the development of novel TAAR1 antagonists with improved pharmacokinetic profiles and optimized potency across different species to facilitate further exploration of TAAR1 pharmacology and its therapeutic implications. digibib.net

Research into Potential Neuroprotective and Anticonvulsant Mechanisms in Preclinical Studies

Preclinical research has indicated that EPPTB possesses both anticonvulsant and neuroprotective effects. wikipedia.org Studies have explored its mechanisms of action, particularly in relation to its activity at TAAR1 and its influence on neuronal excitability and survival.

Anticonvulsant Mechanisms

The mechanism by which EPPTB exerts its anticonvulsant effects appears to involve the modulation of neuronal firing rates. EPPTB has been shown to dramatically increase the firing rates of dopamine neurons in ventral tegmental area (VTA) slices and serotonin (B10506) neurons in dorsal raphe nucleus (DRN) slices ex vivo. wikipedia.org This effect is similar to what is observed in TAAR1-knockout mice, suggesting that TAAR1 may tonically inhibit the firing of these neurons. researchgate.netnih.gov EPPTB blocks the suppression of neuronal firing induced by TAAR1 agonists. wikipedia.org The inhibition of dopamine and serotonin neuron firing rates by TAAR1 signaling is thought to be mediated by the tonic activation of inwardly rectifying potassium (IRK) channels, leading to neuronal inhibition. wikipedia.org By blocking TAAR1, EPPTB may disinhibit these neurons, although the precise link between this disinhibition and anticonvulsant activity requires further investigation.

Neuroprotective Mechanisms

EPPTB has demonstrated neuroprotective effects in preclinical studies. wikipedia.org One study investigated the ability of EPPTB to prevent 3-iodothyronamine (B1242423) (T1AM)-induced neuroprotection against kainic acid (KA) toxicity in rat organotypic hippocampal slices. unifi.it KA exposure typically induces cell death in the CA3 region and reduces levels of phosphorylated AKT (p-AKT) and phosphorylated PKA (p-PKA). unifi.it T1AM treatment protected neurons from KA-induced death and preserved levels of these kinases, with AKT playing an essential role in this neuroprotection. unifi.it The presence of EPPTB completely abolished the protection offered by T1AM against KA-induced cell death and also prevented the T1AM-induced activation of PKA and AKT. unifi.it This suggests that TAAR1 is a target controlling AKT activation and the subsequent neuroprotection provided by T1AM. unifi.it However, the study also noted that EPPTB has monoamine oxidase (MAO) inhibitory activity, which complicates the complete exclusion of a role for T1AM metabolites in the observed effects. unifi.it

Another area of research involves the interaction of EPPTB with astrocyte function. Studies in an in vitro model of HIV-associated activation and methamphetamine exposure demonstrated that astrocyte responses were blocked by the TAAR1-selective antagonist EPPTB. tdl.org Extended exposure to methamphetamine and HIV activation impaired the expression and activity of excitatory amino acid transporter 2 (EAAT2), which were recovered after 24-hour exposure to EPPTB. tdl.org This highlights a potential mechanism by which targeting TAAR1 in astrocytes with compounds like EPPTB could mitigate astroglia-mediated neurotoxicity in chronic neurological conditions. tdl.org

Furthermore, EPPTB has been used to investigate the role of TAAR1 in octopamine-mediated neuroprotection in astrocytes. pnas.org Octopamine can induce Ca2+ influx in astrocytes via TAAR1 and Orai1 channels. pnas.org EPPTB abolished the Ca2+-dependent response to octopamine, indicating that this effect is dependent on TAAR1 binding. pnas.org This suggests that EPPTB can interfere with TAAR1-mediated signaling pathways in astrocytes that are involved in neuroprotective processes.

Methodological Development and Experimental Considerations in Epptb D5 Research

Overcoming Experimental Limitations of EPPTB in In Vivo Preclinical Research

The utility of EPPTB in preclinical research, particularly in vivo studies, has been constrained by certain pharmacokinetic properties. medchemexpress.comsilantes.com Understanding and mitigating these limitations are crucial for robust experimental design and accurate interpretation of results.

Addressing High Clearance and Poor Solubility in Experimental Designs

A significant challenge associated with EPPTB in preclinical research is its high clearance rate. nih.govmedchemexpress.comsilantes.com High clearance can lead to short systemic exposure and rapid elimination of the compound, making it difficult to maintain consistent drug levels necessary for prolonged pharmacological effects or to accurately assess its in vivo activity over time. This necessitates careful consideration in experimental design, potentially requiring frequent dosing or alternative administration routes to achieve and maintain therapeutic concentrations.

Furthermore, EPPTB has been noted to have poor solubility. medchemexpress.comsilantes.com Poor solubility can complicate formulation development and limit the achievable concentrations in dosing solutions, potentially impacting bioavailability and tissue distribution in vivo. In in vitro settings, poor solubility can also restrict the maximum testable concentration in aqueous assay buffers, potentially hindering the full characterization of its effects. medchemexpress.com For instance, in studies using Krebs Bicarbonate solution, the use of EPPTB at concentrations above 5 µM was limited by its poor solubility, requiring the inclusion of DMSO. medchemexpress.com

Another experimental consideration is the notable difference in EPPTB's potency across species. EPPTB exhibits high affinity and potency at the mouse TAAR1 (Ki = 0.9 nM, IC50 = 27.5 nM) but significantly lower affinity and potency at the rat (Ki = 942 nM, IC50 = 4539 nM) and human TAAR1 (Ki = >5,000 nM, IC50 = 7487 nM). nih.govnucleosyn.comscholaris.caresearchgate.netsilantes.com This species selectivity is a critical factor in designing and interpreting preclinical studies, as findings in one species may not directly translate to another.

Development of Novel Formulations for Enhanced Experimental Utility

While the search results highlight the limitations of EPPTB regarding solubility and clearance, specific details on the development of novel formulations specifically for EPPTB or EPPTB-d5 to overcome these issues were not extensively described. Generally, developing novel formulations, such as nanoparticle encapsulation, liposomal delivery systems, or alternative salt forms, are common strategies in pharmaceutical research to improve the solubility, stability, and pharmacokinetic profile of compounds with unfavorable properties. Such approaches could potentially enhance the experimental utility of EPPTB or its labeled analog EPPTB-d5 in preclinical studies by improving bioavailability and extending systemic exposure.

Design of Robust In Vitro and Ex Vivo Assay Systems

Despite the challenges in in vivo studies, EPPTB has been successfully utilized in various in vitro and ex vivo assay systems to investigate TAAR1 function and its downstream effects. These systems provide controlled environments to dissect the molecular and cellular mechanisms mediated by TAAR1 activation or blockade.

Cell-Based Assay Development for TAAR1 Function

Cell-based assays are fundamental tools for characterizing the activity of compounds at TAAR1. These assays often involve cells transfected to express the TAAR1 receptor. Given that TAAR1 is a G protein-coupled receptor (GPCR) typically coupled to Gαs, its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Therefore, cAMP accumulation assays are widely used to measure TAAR1 agonist activity, while the ability of antagonists or inverse agonists like EPPTB to inhibit agonist-stimulated cAMP production or reduce basal cAMP levels can be assessed. scholaris.caresearchgate.net

Other cell-based approaches include using reporter systems, such as CRE-luciferase reporter assays, which indirectly measure cAMP levels by monitoring the activation of a cAMP response element (CRE) linked to a luciferase gene. nih.gov Real-time monitoring of TAAR1 activation can also be achieved using techniques like BRET (Bioluminescence Resonance Energy Transfer)-based cAMP biosensors in transfected cells. These cell-based systems allow for the determination of compound potency (e.g., IC50 values for antagonists like EPPTB) and efficacy at TAAR1.

Tissue Slice Electrophysiology and Neurochemical Analysis

Ex vivo tissue slice preparations, particularly from brain regions rich in monoaminergic neurons like the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), have been invaluable for studying the effects of EPPTB on neuronal activity and neurotransmitter release.

Electrophysiology studies using brain slices have shown that EPPTB increases the firing rate of dopamine (B1211576) neurons in the VTA and serotonin (B10506) neurons in the DRN. nih.govresearchgate.netnih.gov This effect is consistent with the understanding that TAAR1 activation typically inhibits the activity of these neurons, and blockade by an antagonist like EPPTB disinhibits them. researchgate.netnih.gov EPPTB has been shown to block the TAAR1-mediated activation of an inwardly rectifying K+ current, which contributes to the increase in firing frequency. scholaris.canih.gov These studies often involve recording the electrical activity of individual neurons in brain slices exposed to EPPTB.

Neurochemical analysis in tissue slices, such as measuring neurotransmitter release using techniques like fast-scan cyclic voltammetry or microdialysis, provides further insight into EPPTB's effects. Studies have shown that EPPTB enhances electrically evoked dopamine release in the nucleus accumbens (NAcc), a projection area of VTA dopamine neurons. nih.gov This aligns with the electrophysiological findings of increased VTA dopamine neuron firing. These ex vivo approaches allow for the investigation of EPPTB's direct effects on neuronal circuits and neurotransmitter dynamics in a more physiologically relevant context than simple cell-based systems.

Considerations for Isotopic Tracer Studies in Metabolic and Mechanistic Investigations

Isotopic tracer studies are powerful techniques used to investigate the metabolism, distribution, and mechanisms of action of compounds in biological systems. The use of stable isotopes, such as deuterium (B1214612) (2H or D), allows for the labeling of a compound without altering its fundamental chemical properties or biological activity significantly, while enabling its detection and quantification independently from the endogenous, unlabeled compound.

EPPTB-d5, a deuterated analog of EPPTB, would serve as a valuable tool in such investigations. By incorporating deuterium atoms into the EPPTB molecule, EPPTB-d5 has a slightly higher mass than unlabeled EPPTB. This mass difference allows researchers to distinguish between the administered EPPTB-d5 and any endogenous EPPTB (if present) or metabolites using mass spectrometry-based analytical techniques.

Considerations for using EPPTB-d5 in isotopic tracer studies include:

Metabolic Fate: EPPTB-d5 can be used to trace the metabolic pathways of EPPTB. By administering EPPTB-d5 to an in vivo or ex vivo system and analyzing biological samples (e.g., plasma, urine, tissue extracts) over time using liquid chromatography-mass spectrometry (LC-MS/MS), researchers can identify and quantify the deuterated metabolites formed. This helps to understand how EPPTB is broken down in the body, identify potential sites of metabolism, and assess the rate of metabolic clearance.

Pharmacokinetics: Isotopic tracers are widely used in pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) properties. nucleosyn.com Administering EPPTB-d5 allows for the precise measurement of its concentration in biological fluids and tissues over time, providing data on parameters such as half-life, volume of distribution, and clearance. This is particularly relevant given the high clearance reported for unlabeled EPPTB. nih.govmedchemexpress.comsilantes.com

Mechanistic Investigations: EPPTB-d5 can aid in understanding the mechanisms underlying EPPTB's effects. For instance, in binding studies or receptor occupancy studies, using labeled EPPTB-d5 can help quantify its interaction with TAAR1 in tissues or cells. By tracking the labeled compound, researchers can gain insights into receptor binding kinetics and distribution.

Overcoming Limitations: While not a direct solution for poor solubility, using EPPTB-d5 in pharmacokinetic studies can help characterize the impact of different formulations on its absorption and distribution, indirectly contributing to the development of better delivery methods. Furthermore, by enabling more accurate measurement of the parent compound and its metabolites, EPPTB-d5 can facilitate more precise pharmacokinetic/pharmacodynamic correlations, even with compounds facing challenges like high clearance.

Advancements in High-Throughput Screening Methodologies Utilizing TAAR1 Antagonists

High-throughput screening (HTS) methodologies have been instrumental in the discovery and characterization of ligands targeting the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) with significant therapeutic potential for various neuropsychiatric and neurological disorders. The identification of selective TAAR1 antagonists through HTS has been a crucial step in understanding the physiological roles of TAAR1 and developing potential therapeutic agents.

Early efforts in identifying TAAR1 antagonists involved the HTS of large compound libraries. For instance, Hoffmann-La Roche conducted a high-throughput screen of approximately 788,000 compounds, which led to the discovery of benzanilide (B160483) derivatives as potential TAAR1 antagonists. wikipedia.org Optimization of this hit series resulted in the identification of EPPTB (RO5212773), which was, for many years, the only selective TAAR1 antagonist available for scientific research. wikipedia.org EPPTB was found to be a potent antagonist or inverse agonist of TAAR1, demonstrating high affinity for the mouse TAAR1 (mTAAR1) with a Ki of 0.9 nM. wikipedia.orgnih.gov However, its affinity for rat TAAR1 (rTAAR1) and human TAAR1 (hTAAR1) was significantly lower, in the micromolar range (Ki = 942 nM for rTAAR1 and >5,000 nM for hTAAR1). wikipedia.orgnih.gov This species difference in potency has been a notable consideration in TAAR1 research. nih.gov

Advancements in HTS methodologies for TAAR1 have included the development and optimization of robust cell-based assays. One such advancement is the validation of a calcium mobilization assay for hTAAR1 using stable CHO-Gαq16-hTAAR1 cells. nih.gov This assay functionally couples hTAAR1 to the promiscuous Gαq16 protein, enabling signal transduction through the mobilization of intracellular calcium, which can be measured in an HTS format. nih.gov A previously established 96-well hTAAR1 assay was miniaturized to a 384-well format and optimized, achieving a Z' factor of 0.84, indicative of a robust HTS assay. nih.gov Screening of 22,000 compounds using this assay yielded a ~0.2% antagonist hit rate. nih.gov Two confirmed antagonist hits from this screen were reported to be among the most potent hTAAR1 antagonists identified at the time, with IC50 values of 206 nM and 281 nM. nih.gov These novel ligands have been recognized as valuable tools for investigating hTAAR1-mediated signaling mechanisms. nih.gov

Further research has continued to explore diverse chemical scaffolds and computational approaches to identify novel TAAR1 antagonists. While EPPTB was a significant discovery through early HTS efforts, the need for more potent and selective hTAAR1 antagonists has driven further methodological development. nih.govnih.gov The identification of RTI-7470-44 in 2022, a potent and selective hTAAR1 antagonist with a Ki of 0.3 nM and an IC50 of 8.4 nM, highlights the ongoing progress in this area, achieved through HTS and subsequent structure-activity optimization. wikipedia.org RTI-7470-44 demonstrated significantly higher potency at hTAAR1 compared to EPPTB. wikipedia.org

The application of HTS in conjunction with medicinal chemistry and computational methods, such as virtual screening and molecular docking, continues to be a primary strategy for discovering novel TAAR1 ligands, including antagonists. tandfonline.commdpi.comresearchgate.netresearchgate.netnih.govsemanticscholar.orgmdpi.com These integrated approaches allow for the screening of large chemical libraries and the rational design of compounds with improved potency and selectivity profiles.

While specific detailed data tables directly focusing on advancements in HTS methodologies utilizing TAAR1 antagonists like EPPTB-d5 (a deuterated form of EPPTB, though specific data on EPPTB-d5 in HTS advancements were not prominently found in the search results beyond its nature as a TAAR1 antagonist tool) were not extensively detailed in the search snippets, the information underscores that HTS has been foundational in discovering initial TAAR1 antagonists such as EPPTB and continues to evolve with improved assay formats and integrated computational techniques to identify more potent and selective compounds for research and potential therapeutic development.

Here is a summary of key findings related to HTS and TAAR1 antagonists:

| Compound/Discovery Aspect | Methodology Used | Key Finding(s) | Reference |

| EPPTB (RO5212773) | High-throughput screening of Roche library | Identified as the first selective TAAR1 antagonist; Potent at mTAAR1 (Ki = 0.9 nM), less potent at rTAAR1 and hTAAR1. | wikipedia.orgnih.govresearchgate.netnih.gov |

| Novel hTAAR1 antagonists (IC50 206 nM, 281 nM) | Optimized 384-well calcium mobilization HTS assay | Identified potent hTAAR1 antagonists from a 22,000 compound screen. | nih.gov |

| RTI-7470-44 | High-throughput screening and structure-activity optimization | Identified as a potent and selective hTAAR1 antagonist (Ki = 0.3 nM, IC50 = 8.4 nM). | wikipedia.org |

| General TAAR1 ligand discovery | HTS, Virtual Screening, Molecular Docking | Ongoing efforts utilize combined computational and experimental HTS approaches to find novel chemotypes and optimize ligands. | tandfonline.commdpi.comresearchgate.netresearchgate.netnih.govsemanticscholar.orgmdpi.com |

Future Research Directions and Unanswered Questions for Epptb D5

Exploration of Novel TAAR1-Mediated Biological Processes

Research with EPPTB has revealed significant insights into the role of TAAR1 in modulating monoaminergic systems, particularly its influence on dopaminergic and serotonergic neurotransmission. EPPTB has been shown to increase the firing rates of dopamine (B1211576) neurons in the ventral tegmental area (VTA) and serotonin (B10506) neurons in the dorsal raphe nucleus (DRN) in ex vivo studies wikipedia.org. It also enhances electrically evoked dopamine release in the nucleus accumbens (NAcc) wikipedia.org. These findings suggest a regulatory role for TAAR1 in these key brain regions.

However, the full spectrum of biological processes mediated by TAAR1 remains to be elucidated. Future research utilizing EPPTB-d5 could contribute to this understanding. Given that TAAR1 is expressed in various brain regions, including the olfactory bulb, hypothalamus, hippocampus, amygdala, substantia nigra, and prefrontal cortex, EPPTB-d5 could be employed to probe TAAR1's involvement in a wider range of functions beyond monoaminergic modulation, such as olfaction, neuroinflammation, and metabolic regulation, where TAAR1 expression has also been noted wikidoc.orgresearchgate.net. The potential differences in pharmacokinetic properties of EPPTB-d5 compared to EPPTB might offer advantages in studying TAAR1 in specific tissues or with different administration routes.

Unanswered questions in this area include the precise downstream signaling pathways activated or inhibited by TAAR1 in different neuronal populations and peripheral tissues. While it is known that TAAR1 couples to Gαs and increases cAMP production, the complete cascade of intracellular events and their functional consequences are not fully understood nih.govmdpi.com. EPPTB-d5, as a selective TAAR1 tool, could be instrumental in dissecting these complex signaling networks through approaches like phosphoproteomics or calcium imaging, potentially offering better signal-to-noise ratios or distinct metabolic profiles compared to EPPTB.

Development of Improved TAAR1 Research Probes and Analogues

EPPTB was historically the first selective antagonist developed for TAAR1, identified through high-throughput screening wikipedia.orgfrontiersin.org. Its discovery was a significant step in enabling TAAR1 research. However, EPPTB exhibits considerable species selectivity, showing much higher potency at the mouse TAAR1 compared to the rat and human receptors wikipedia.orgtocris.comnih.gov. This limited its direct translational utility for human TAAR1 studies. Additionally, EPPTB has a high clearance rate, which has been noted as a limitation for in vivo research wikipedia.orgfrontiersin.org.

The development of improved TAAR1 research probes and analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles across species is a critical area for future investigation. EPPTB-d5, while primarily a tool for tracing or internal standardization, could indirectly support this effort. Studies comparing the in vivo behavior of EPPTB and EPPTB-d5 could provide valuable data on metabolic pathways and clearance mechanisms, informing the design of novel EPPTB-based analogues with improved properties.

Furthermore, the lack of a high-resolution structure for TAAR1 has hindered the rational design of ligands researchgate.net. Computational approaches, such as homology modeling and molecular docking, have been employed to understand the interaction modes of ligands like EPPTB with TAAR1 researchgate.netmdpi.com. Future research could utilize EPPTB-d5 in conjunction with advanced structural techniques, if applicable, or in computational studies to further refine our understanding of ligand-receptor interactions and guide the synthesis of more effective and species-independent TAAR1 modulators. The distinct mass of EPPTB-d5 could be advantageous in mass spectrometry-based structural studies.

Mechanistic Dissection of TAAR1 Interaction with Other Receptor Systems

Evidence suggests that TAAR1 does not function in isolation but interacts with other neurotransmitter systems, particularly dopaminergic and serotonergic receptors wikipedia.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net. EPPTB has been used to demonstrate that TAAR1 can influence the affinity of dopamine for the dopamine D2 receptor and reduce its desensitization rate wikipedia.org. Similarly, EPPTB reduced the desensitization rate of serotonin 5-HT1A receptors wikipedia.org.

The mechanistic basis of these interactions, including potential heterodimerization or convergence of signaling pathways, is an active area of research nih.govfrontiersin.orgresearchgate.net. While TAAR1 is primarily considered an intracellular receptor that can translocate to the plasma membrane, its precise localization and interaction partners in different cellular compartments and physiological states require further investigation wikidoc.orgresearchgate.netwikipedia.org.

EPPTB-d5 could serve as a valuable tool in dissecting these complex interactions. By using EPPTB-d5 in co-immunoprecipitation, BRET/FRET studies, or other proximity-ligation assays, researchers could potentially gain a clearer understanding of the physical and functional interactions between TAAR1 and other receptors. The deuterated form might offer advantages in distinguishing labeled EPPTB-d5 from endogenous compounds or in multi-omics approaches where different labeled molecules are used simultaneously. Unanswered questions include the specific residues or domains involved in these interactions and how they are modulated by ligand binding.

Application of EPPTB-d5 in Advanced Multi-Omics Approaches

The advent of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers powerful tools for understanding complex biological systems. Applying these approaches to TAAR1 research could provide a comprehensive view of its role in various physiological and pathological conditions. Given its selectivity for TAAR1, EPPTB, and potentially EPPTB-d5, can be used to perturb the TAAR1 system and observe the resulting changes at a global molecular level.

EPPTB-d5's distinct mass could be particularly useful in metabolomics or lipidomics studies where tracing the fate of the compound and its potential metabolites is important. By using stable isotope labeling with deuterium (B1214612), researchers can differentiate between endogenous molecules and those derived from the administered EPPTB-d5. This could help identify novel metabolic pathways influenced by TAAR1 activation or inhibition.

Future research could involve treating cells, tissues, or animal models with EPPTB-d5 and then performing comprehensive multi-omics analyses to identify the molecular signatures associated with TAAR1 modulation. This could lead to the discovery of novel biomarkers, therapeutic targets, or a deeper understanding of the biological processes regulated by TAAR1. Unanswered questions include the specific molecular pathways and networks that are most significantly impacted by TAAR1 activity in different physiological contexts.

Addressing Species-Specific Potency and Selectivity Challenges in TAAR1 Research

The notable species-specific differences in the potency of EPPTB at mouse, rat, and human TAAR1 present a significant challenge for translating findings from preclinical animal models to humans wikipedia.orgtocris.comnih.gov. While EPPTB is a potent tool for studying mouse TAAR1, its lower potency at human TAAR1 limits its utility in directly investigating the human receptor's pharmacology.

Addressing these species-specific challenges is crucial for the development of TAAR1-targeted therapeutics. Future research needs to focus on identifying or developing TAAR1 ligands with comparable potency and efficacy across species or developing appropriate animal models that better reflect human TAAR1 pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.